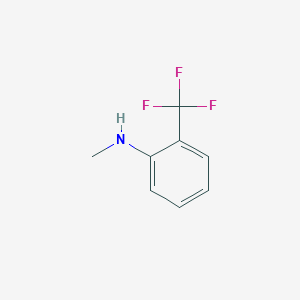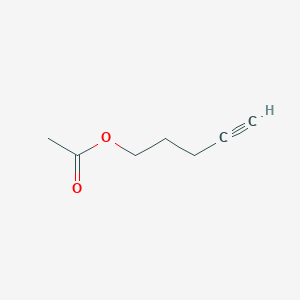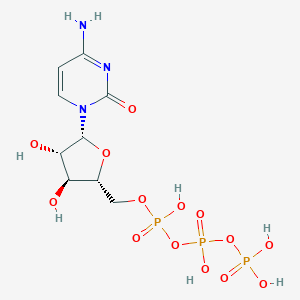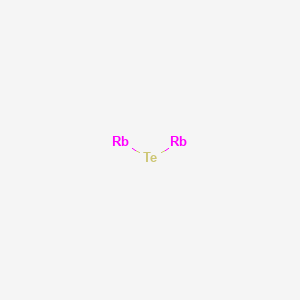
Iron molybdenum oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron molybdenum oxide (FeMoO) is a unique material that has garnered attention from researchers due to its potential applications in various fields. It is a mixed metal oxide that contains both iron and molybdenum, and it exhibits interesting physical and chemical properties.
作用機序
The mechanism of action of Iron molybdenum oxide is not fully understood, but it is believed to involve the interaction between the metal ions and the surrounding environment. Iron molybdenum oxide has a high surface area, which allows for the adsorption of molecules onto its surface. The metal ions in Iron molybdenum oxide can also undergo redox reactions, which can lead to the formation of active sites for catalysis.
生化学的および生理学的効果
Iron molybdenum oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity towards cells and has been used in cell imaging studies.
実験室実験の利点と制限
Iron molybdenum oxide has several advantages for lab experiments such as its high surface area, stability, and low toxicity. However, it also has limitations such as its high cost and difficulty in synthesis.
将来の方向性
Iron molybdenum oxide has several future directions for research such as improving its catalytic activity, exploring its gas sensing properties, and developing new energy storage devices. Iron molybdenum oxide can also be used in the development of new materials for environmental remediation and water treatment.
Conclusion
In conclusion, Iron molybdenum oxide is a unique material that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Iron molybdenum oxide and its applications in various fields.
合成法
Iron molybdenum oxide can be synthesized using various methods such as sol-gel, hydrothermal, and co-precipitation. The sol-gel method involves mixing metal alkoxides with a solvent to form a gel, which is then dried and calcined to obtain Iron molybdenum oxide. The hydrothermal method involves heating metal salts in an aqueous solution under high pressure and temperature to obtain Iron molybdenum oxide. The co-precipitation method involves mixing metal salts in an aqueous solution and adding a precipitating agent to obtain Iron molybdenum oxide.
科学的研究の応用
Iron molybdenum oxide has various scientific research applications such as catalysis, gas sensing, and energy storage. It has been used as a catalyst for the conversion of biomass into biofuels, and it has shown promising results. Iron molybdenum oxide has also been used as a gas sensor for the detection of toxic gases such as carbon monoxide and nitrogen dioxide. It has been found to exhibit excellent sensitivity and selectivity towards these gases. Iron molybdenum oxide has also been used as an electrode material for energy storage devices such as supercapacitors and batteries.
特性
CAS番号 |
11115-97-2 |
|---|---|
製品名 |
Iron molybdenum oxide |
分子式 |
Fe2Mo2O9-12 |
分子量 |
447.6 g/mol |
IUPAC名 |
iron(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2 |
InChIキー |
NGJMAOMHPSCKKA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
その他のCAS番号 |
13769-81-8 |
物理的記述 |
OtherSolid; PelletsLargeCrystals |
同義語 |
Iron molybdenum oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



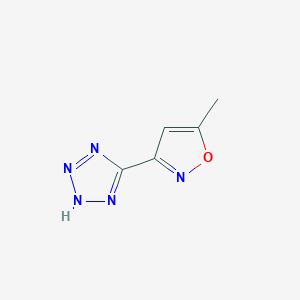
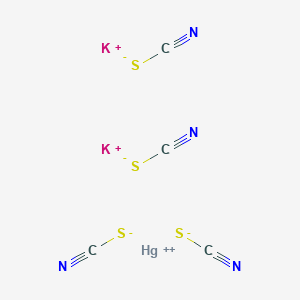
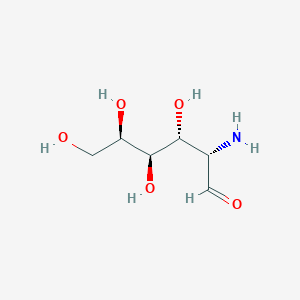
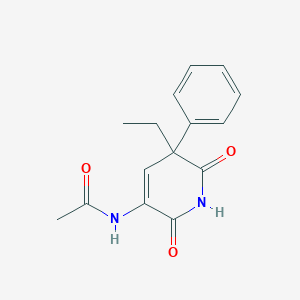
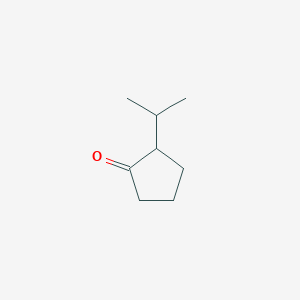


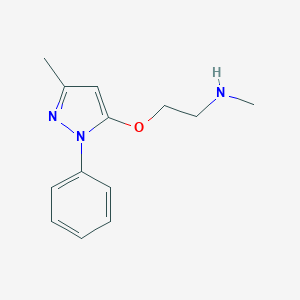
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
